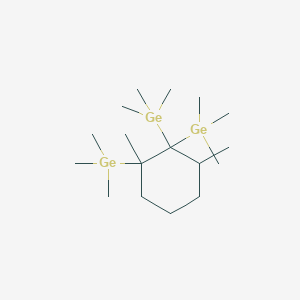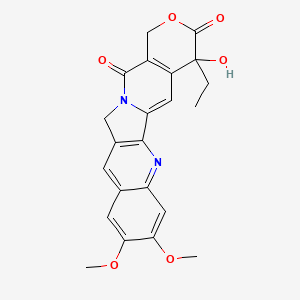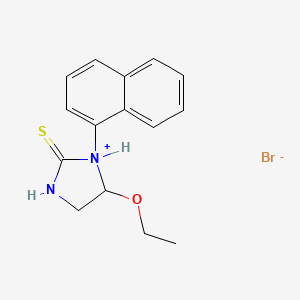
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide is an organic compound that belongs to the class of imidazolidine derivatives It is characterized by the presence of a naphthyl group, an ethoxy group, and a thione group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide typically involves the reaction of 1-naphthylamine with ethyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the imidazolidine ring. The final product is obtained by treating the imidazolidine derivative with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkoxy or functional group-substituted derivatives.
Applications De Recherche Scientifique
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The naphthyl group may also interact with hydrophobic pockets within target molecules, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Naphthyl)-4-methoxy-imidazolidine-2-thione
- 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-one
- 3-(2-Naphthyl)-4-ethoxy-imidazolidine-2-thione
Uniqueness
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. The hydrobromide salt form also enhances its stability and ease of handling compared to other similar compounds.
Propriétés
Numéro CAS |
101564-83-4 |
|---|---|
Formule moléculaire |
C15H17BrN2OS |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
5-ethoxy-1-naphthalen-1-ylimidazolidin-1-ium-2-thione;bromide |
InChI |
InChI=1S/C15H16N2OS.BrH/c1-2-18-14-10-16-15(19)17(14)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10H2,1H3,(H,16,19);1H |
Clé InChI |
XPQRTHIYLBTUSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CNC(=S)[NH+]1C2=CC=CC3=CC=CC=C32.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


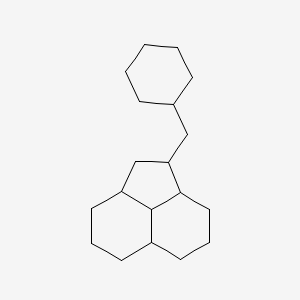


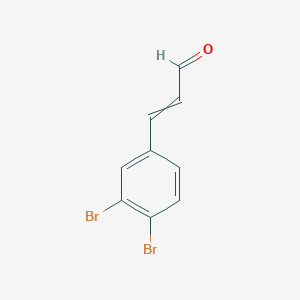
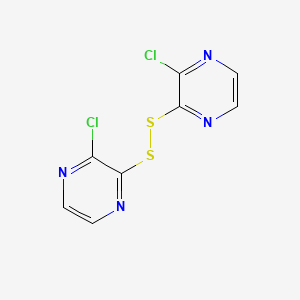
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
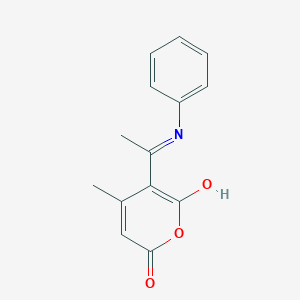
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
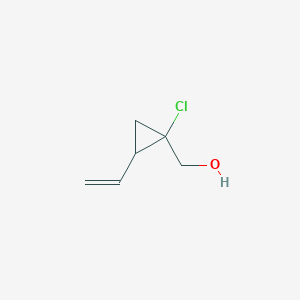
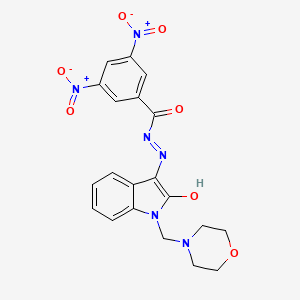
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
